

Spectral Analysis of 4-Chloro-3-isopropoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3-isopropoxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for **4-Chloro-3-isopropoxyphenylboronic acid**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ^1H and ^{13}C NMR data, alongside established experimental protocols for the NMR analysis of boronic acids. This information is intended to support researchers in the characterization and utilization of this compound in synthetic chemistry and drug discovery.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **4-Chloro-3-isopropoxyphenylboronic acid**. These predictions are based on computational models and should be used as a reference for experimental verification.

Table 1: Predicted ^1H NMR Spectral Data for **4-Chloro-3-isopropoxyphenylboronic acid**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Ar-H	7.6 - 7.8	d	~8.0
Ar-H	7.3 - 7.5	dd	~8.0, ~2.0
Ar-H	7.1 - 7.3	d	~2.0
O-CH(CH ₃) ₂	4.6 - 4.8	septet	~6.0
B(OH) ₂	4.5 - 6.0	br s	-
O-CH(CH ₃) ₂	1.3 - 1.5	d	~6.0

Predicted in DMSO-d₆ br s = broad singlet, d = doublet, dd = doublet of doublets, septet = septet

Table 2: Predicted ¹³C NMR Spectral Data for **4-Chloro-3-isopropoxyphenylboronic acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C-B	Not typically observed
C-O	155 - 158
C-Cl	130 - 133
Ar-C	133 - 136
Ar-C	120 - 123
Ar-C	115 - 118
O-CH(CH ₃) ₂	70 - 73
O-CH(CH ₃) ₂	21 - 23

Predicted in DMSO-d₆

Experimental Protocols for NMR Spectroscopy of Boronic Acids

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad signals and complex spectra. The following protocols are recommended to mitigate these issues.

1. Sample Preparation:

- **Solvent Selection:** The choice of solvent is critical. Deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6) are often preferred as they can disrupt the hydrogen bonding networks that lead to oligomerization. Chloroform-d (CDCl_3) can also be used, but may require special care to ensure the sample is completely dry, as water can affect the equilibrium between the boronic acid and its anhydride forms.
- **Concentration:** It is advisable to use dilute samples to minimize intermolecular interactions and oligomerization.
- **Additives:** In some cases, the addition of a small amount of water or a Lewis base (e.g., pyridine- d_5) can help to sharpen the signals of the B(OH)_2 protons and shift the equilibrium towards the monomeric boronic acid.

2. NMR Data Acquisition:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- **^1H NMR:** Standard one-dimensional ^1H NMR experiments are typically sufficient. The spectral width should be set to cover the aromatic, aliphatic, and the broad B(OH)_2 signals.
- **^{13}C NMR:** A standard proton-decoupled ^{13}C NMR experiment is used. Note that the carbon atom attached to the boron (C-B) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
- **^{11}B NMR:** If available, ^{11}B NMR spectroscopy can be a valuable tool for characterizing boronic acids, as the chemical shift is sensitive to the coordination environment of the boron.

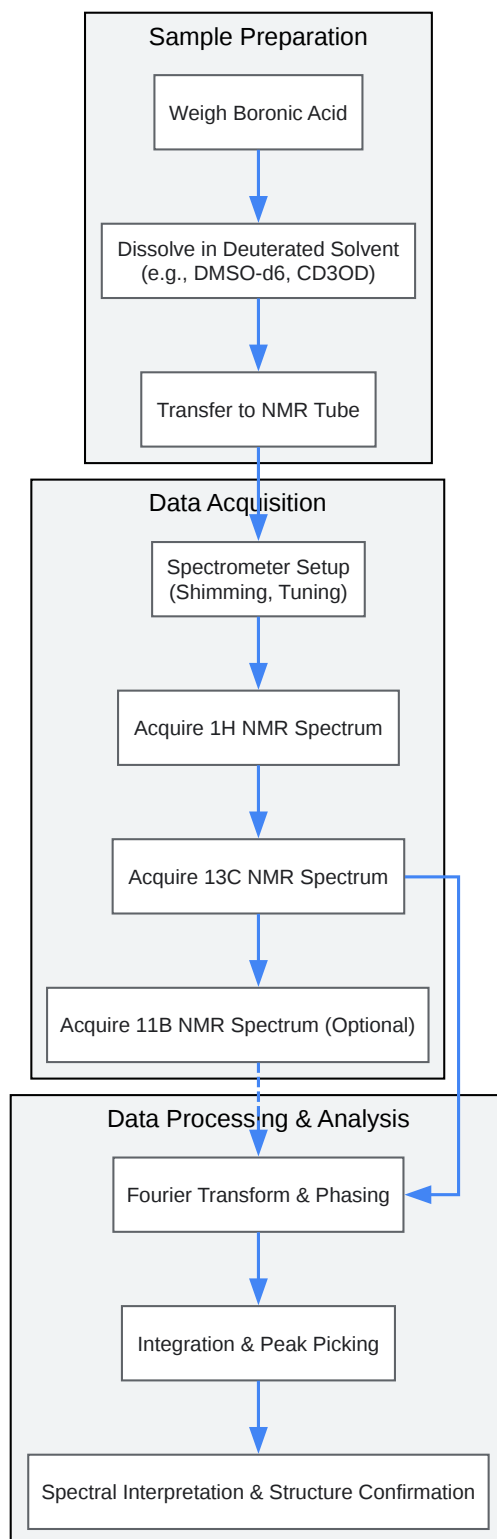
atom.[1][2]

- Temperature: Variable temperature NMR studies can be employed to investigate the equilibrium between different species.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a boronic acid compound.

Workflow for NMR Analysis of Boronic Acids

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Caption: General workflow for NMR sample preparation, data acquisition, and analysis of boronic acids.

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